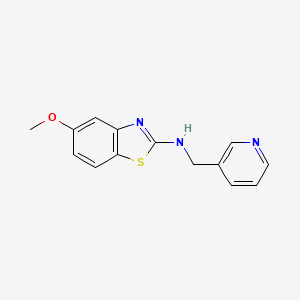

5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Description

Overview of Benzothiazole Derivatives

Benzothiazole derivatives constitute a privileged class of heterocyclic compounds that have established themselves as fundamental scaffolds in medicinal chemistry research. These compounds are characterized by a bicyclic ring system consisting of a benzene ring fused to a thiazole ring, creating a conjugated sp2-hybridized 10π electron heteroaromatic system. The benzothiazole pharmacophore has been extensively utilized for the development of novel drugs and has demonstrated diverse pharmacological and biological activities including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-human immunodeficiency virus, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial activities.

The structural diversity of benzothiazole derivatives arises from the multiple active sites available for substitution, particularly at positions 2, 4, 5, 6, and 7 of the benzothiazole nucleus. The activity of benzothiazole compounds is significantly influenced by the nature and position of substituents, with specific functional groups conferring enhanced biological properties. For instance, the presence of thiol groups, amino groups, pyrazoline moieties, and phenyl groups with lipophilic substituents at the second position strengthens the biological activity of benzothiazole derivatives. The introduction of methoxy groups at position 4 of 2-mercaptobenzothiazole has been shown to increase antibacterial activity, while chloro group substitution at the same position enhances antifungal activity.

Research has demonstrated that benzothiazole derivatives exhibit remarkable versatility in their biological applications. The compounds have been found effective in treating various diseases including cancer, microbial infections, and cardiovascular disorders. The promising biological profile and synthetic accessibility of benzothiazole derivatives have made them particularly attractive in the design and development of new chemotherapeutics. Furthermore, these compounds have shown potential as multi-targeted agents, with some derivatives demonstrating dual or multiple mechanisms of action against complex diseases such as Alzheimer's disease.

| Biological Activity | Key Structural Features | Therapeutic Applications |

|---|---|---|

| Anticancer | 2-arylbenzothiazoles with hydrophobic moieties | Tumor inhibition, cell cycle arrest |

| Antimicrobial | Amino, hydroxyl, and chloro substitutions | Bacterial and fungal infections |

| Anti-inflammatory | Mercapto and hydrazine groups at position 2 | Inflammatory conditions |

| Neuroprotective | Tacrine-benzothiazole hybrids | Alzheimer's disease treatment |

| Antidiabetic | α-glucosidase and α-amylase inhibitors | Type II diabetes management |

The benzothiazole scaffold has been incorporated into numerous clinically approved drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, demonstrating the practical significance of this chemical class in pharmaceutical applications. The molecular structures of these established drugs are based on the benzothiazole skeleton, highlighting the importance of this heterocyclic system in drug discovery and development programs.

Chemical Identity and Nomenclature

5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine represents a specific member of the benzothiazole derivative family with a well-defined chemical structure and nomenclature. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, reflecting its structural components and substitution pattern. The molecular formula of this compound is C14H13N3OS, with a molecular weight of 271.34 grams per mole. The compound features a methoxy group (-OCH3) positioned at the 5th carbon of the benzothiazole ring system, distinguishing it from other benzothiazole derivatives and contributing to its unique pharmacological properties.

The structural architecture of this compound consists of three primary components: the benzothiazole core, the methoxy substituent, and the pyridin-3-ylmethyl moiety. The benzothiazole core provides the fundamental pharmacophore responsible for biological activity, while the methoxy group at position 5 modulates the electronic properties and potentially enhances biological activity. The pyridin-3-ylmethyl group attached to the nitrogen atom at position 2 introduces additional pharmacological characteristics and may contribute to receptor binding specificity and selectivity.

The chemical nomenclature follows systematic organic chemistry conventions, where the base structure is identified as 1,3-benzothiazol-2-amine, indicating the presence of an amino group at the 2-position of the benzothiazole ring. The prefix "5-methoxy" specifies the location and nature of the methoxy substituent, while "N-(pyridin-3-ylmethyl)" indicates that the pyridin-3-ylmethyl group is attached to the nitrogen atom of the amino group. This systematic naming approach ensures unambiguous identification of the compound and facilitates clear communication among researchers and pharmaceutical scientists.

| Structural Component | Chemical Description | Position | Contribution to Activity |

|---|---|---|---|

| Benzothiazole core | Bicyclic heteroaromatic system | Base structure | Primary pharmacophore |

| Methoxy group | -OCH3 electron-donating group | Position 5 | Electronic modulation |

| Pyridin-3-ylmethyl | Nitrogen-containing substituent | N-position 2 | Receptor binding enhancement |

| Amino group | -NH2 functional group | Position 2 | Hydrogen bonding capacity |

Alternative names and identifiers for this compound include various systematic and common nomenclature variations that may appear in different databases and literature sources. The compound may also be referenced by its Chemical Abstracts Service number or other database-specific identifiers, facilitating cross-referencing and literature searches across multiple scientific platforms and publications.

Historical Context and Discovery

The historical development of benzothiazole derivatives traces back to the late 19th century, establishing a rich foundation for the discovery and development of compounds like this compound. The first 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles, were initially reported by A.W. Hofmann in 1879, marking the beginning of systematic research into this important class of heterocyclic compounds. This pioneering work laid the groundwork for subsequent investigations into the synthesis, structure-activity relationships, and biological properties of benzothiazole derivatives.

The early twentieth century witnessed significant advancement in benzothiazole chemistry, particularly with the discovery of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber in 1921. This industrial application demonstrated the practical utility of benzothiazole derivatives beyond their potential pharmaceutical applications, establishing their importance in multiple chemical industries. The parent benzothiazole compound was first isolated from natural sources in 1967 from the volatiles of American cranberries Vaccinium macrocarpon, highlighting the natural occurrence of these compounds in biological systems.

The development of 2-substituted benzothiazole synthesis methodologies has evolved significantly since Hofmann's initial work. Classical synthesis methods have focused on cyclization reactions, particularly the Jacobson synthesis involving potassium ferricyanide with sodium hydroxide, and cyclization of substituted anilines in the presence of potassium thiocyanate achieved through oxidation by bromine. These foundational synthetic approaches provided the chemical tools necessary for the systematic exploration of benzothiazole derivative libraries, including compounds with complex substitution patterns like this compound.

The emergence of 2-arylbenzothiazoles as important pharmacophores in antitumor agent development represents a significant milestone in benzothiazole research history. This recognition of their therapeutic potential has driven extensive structure-activity relationship studies and mechanism of action investigations, contributing to the rational design of novel benzothiazole derivatives with enhanced biological properties. The historical progression from simple synthetic curiosities to sophisticated drug design targets illustrates the maturation of benzothiazole chemistry as a discipline.

| Time Period | Key Development | Significance | Impact on Field |

|---|---|---|---|

| 1879 | First 2-substituted benzothiazoles by Hofmann | Foundation of benzothiazole chemistry | Established synthetic methodology |

| 1921 | Discovery of vulcanization accelerator properties | Industrial applications | Expanded utility beyond pharmaceuticals |

| 1967 | Isolation from natural sources | Natural product chemistry | Biological relevance confirmation |

| Modern Era | Development as antitumor pharmacophores | Therapeutic applications | Drug discovery focus |

Relevance in Contemporary Chemical Research

Contemporary chemical research has positioned this compound and related benzothiazole derivatives at the forefront of drug discovery and medicinal chemistry investigations. Current research emphasis focuses on understanding the structure-activity relationships, mechanism of action studies, and therapeutic potential of these compounds across multiple disease areas. The compound represents a convergence of modern synthetic chemistry capabilities with sophisticated biological target identification and validation methodologies, enabling rational drug design approaches that were not previously possible.

Recent advances in benzothiazole derivative research have demonstrated their potential as multi-targeted therapeutic agents, particularly in oncology applications. Benzothiazole derivatives have been identified as effective inhibitors of various cancer-related targets, including tubulin polymerization, where compounds binding to the colchicine binding site disrupt microtubule networks and induce cell cycle arrest at the G2/M phase. This mechanism of action has made benzothiazole derivatives attractive candidates for cancer therapy development, with research showing their ability to induce apoptosis in various cancer cell lines including HeLa and A549 cells.

The contemporary research landscape has also emphasized the development of benzothiazole derivatives as inhibitors of specific enzymes relevant to metabolic diseases. Studies have demonstrated the potential of benzothiazole-based compounds as α-amylase and α-glucosidase inhibitors for the management of type II diabetes. These findings have expanded the therapeutic scope of benzothiazole derivatives beyond traditional applications, positioning them as versatile scaffolds for addressing multiple therapeutic areas simultaneously.

Modern synthetic methodologies have significantly enhanced the accessibility and diversity of benzothiazole derivatives, enabling the synthesis of complex molecules like this compound through efficient and scalable routes. Contemporary synthesis approaches utilize advanced catalytic systems, including samarium triflate catalysis and air/dimethyl sulfoxide-mediated reactions, which afford benzothiazole derivatives in excellent yields under mild reaction conditions. These methodological advances have facilitated the preparation of diverse benzothiazole libraries for biological screening and structure-activity relationship studies.

| Research Area | Current Focus | Therapeutic Targets | Development Status |

|---|---|---|---|

| Oncology | Tubulin polymerization inhibitors | Cancer cell lines | Preclinical studies |

| Metabolic Diseases | Enzyme inhibition | α-amylase, α-glucosidase | Active investigation |

| Neurodegenerative Diseases | Multi-target approaches | Alzheimer's disease pathways | Research stage |

| Antimicrobial Therapy | Resistance mechanisms | Bacterial and fungal pathogens | Ongoing development |

The integration of computational chemistry and molecular modeling techniques has revolutionized benzothiazole derivative research, enabling virtual screening, molecular docking studies, and pharmacokinetic prediction before synthesis and biological evaluation. These computational approaches have accelerated the drug discovery process and enhanced the probability of identifying successful therapeutic candidates among benzothiazole derivatives. The application of artificial intelligence and machine learning algorithms to benzothiazole research represents an emerging frontier that promises to further enhance the efficiency and success rate of drug discovery efforts in this chemical class.

Properties

IUPAC Name |

5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-18-11-4-5-13-12(7-11)17-14(19-13)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWENVHYRXWOEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiazole Formation

Method:

The benzothiazole nucleus is typically synthesized via condensation reactions involving 2-aminothiophenol derivatives and suitable aldehydes or nitriles. A common approach is the cyclization of 2-aminothiophenol with formic acid derivatives or halogenated compounds .

- React 2-aminothiophenol with an appropriate aldehyde (e.g., 3-pyridinecarboxaldehyde) under reflux conditions in ethanol or acetic acid.

- Use of catalysts such as acetic acid or sulfur sources (e.g., sulfur powder) can facilitate cyclization.

- Reflux duration generally ranges from 4 to 8 hours, with monitoring via TLC until completion.

Reaction Scheme:

$$ \text{2-aminothiophenol} + \text{pyridine-3-carboxaldehyde} \xrightarrow{\text{reflux}} \text{benzothiazole derivative} $$

Introduction of the Methoxy Group at the 6-Position

Method:

The methoxy group is introduced via O-methylation of a phenolic precursor or directly on the benzothiazole ring if a hydroxyl group is present.

- Methyl iodide (CH₃I) or dimethyl sulfate as methylating agents.

- Potassium carbonate (K₂CO₃) as a base to deprotonate the phenolic hydroxyl group.

- Reaction performed in acetone or DMF at room temperature or mild heating (25–50°C) for 12–24 hours.

Reaction Scheme:

$$ \text{Hydroxybenzothiazole} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{6-methoxybenzothiazole} $$

Attachment of the Pyridin-3-ylmethyl Group

Method:

The pyridin-3-ylmethyl substituent is introduced via nucleophilic substitution or alkylation at the amino group on the benzothiazole.

- Pyridin-3-ylmethyl chloride (or bromide) as the alkylating agent.

- Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as base.

- Solvent: ethanol or DMF.

- Reflux conditions for 12–24 hours.

Reaction Scheme:

$$ \text{Benzothiazol-2-amine} + \text{pyridin-3-ylmethyl chloride} \xrightarrow{\text{NaH or K}2\text{CO}3} \text{final compound} $$

Purification and Characterization

- The crude product is purified via recrystallization from ethanol or via column chromatography using suitable solvent systems (e.g., ethyl acetate/hexane).

- Structural confirmation is achieved through spectroscopic methods such as NMR (¹H and ¹³C), HRMS, and IR.

Summary Table of Preparation Steps

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Benzothiazole core synthesis | 2-aminothiophenol + aldehyde | Reflux, ethanol/acetic acid | Core ring formation |

| 2 | Methoxy group introduction | CH₃I + K₂CO₃ | Room temp to mild heating | Methoxy substitution at position 6 |

| 3 | Pyridin-3-ylmethyl attachment | Pyridin-3-ylmethyl chloride | Reflux, ethanol/DMF | Side chain attachment |

| 4 | Purification | Recrystallization/Chromatography | Appropriate solvent | Obtain pure compound |

Additional Notes and Research Findings

- The reaction pathway closely resembles the synthesis of related benzothiazole derivatives, where the key step involves cyclization of 2-aminothiophenol with aldehydes under acidic or neutral conditions.

- Methylation of phenolic hydroxyl groups to introduce methoxy groups is well-documented, often employing methyl iodide in the presence of potassium carbonate.

- The nucleophilic substitution of halogenated pyridine derivatives is a standard method for side-chain attachment, with reaction conditions optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the pyridin-3-ylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Pyridin-3-ylmethyl chloride in the presence of sodium hydride, methyl iodide in the presence of potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amines, alcohols.

Substitution: Various substituted benzothiazoles depending on the substituents introduced.

Scientific Research Applications

Chemistry

5-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to new derivatives with enhanced properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that it possesses activity against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Antifungal Activity : The compound has demonstrated antifungal properties in laboratory settings, suggesting potential use in treating fungal infections.

- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicinal Chemistry

Ongoing studies are investigating its potential as a therapeutic agent for various diseases:

- Neurological Disorders : The compound's ability to interact with specific receptors may offer therapeutic benefits for conditions such as Alzheimer's disease.

- Cancer Therapy : Its unique mechanism of action could lead to the development of new anticancer drugs targeting specific pathways involved in tumor growth.

Industrial Applications

In addition to its biological applications, this compound is utilized in:

- Material Development : The compound is explored for its potential in creating novel materials with specific properties.

- Dyes and Pigments : Its structural characteristics make it suitable for use in dye synthesis and pigment formulation.

Case Study 1: Anticancer Activity

A study published in [Journal of Medicinal Chemistry] explored the anticancer effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis activation and cell cycle disruption.

Case Study 2: Antimicrobial Efficacy

Research conducted by [Pharmaceutical Biology] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and its analogs:

Substituent Effects on Properties

- Electronic Effects: The methoxy group at position 5 is electron-donating, activating the benzothiazole ring toward electrophilic substitution.

- Solubility : Methoxy and ethoxy groups enhance solubility in polar solvents (e.g., aqueous dioxane) compared to chloro or isopropyl analogs, which are more lipophilic .

- Molecular Interactions : The pyridinylmethyl group facilitates hydrogen bonding with biological targets or solvents, while chloro substituents may promote halogen bonding in crystal lattices .

Biological Activity

5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound classified under benzothiazoles. This compound is characterized by its unique structure, which includes a methoxy group at the 5th position and a pyridin-3-ylmethyl group attached to the nitrogen atom. Its potential biological activities, particularly in the fields of oncology and antimicrobial research, have garnered significant attention.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Weight: 271.34 g/mol

CAS Number: 941867-32-9

IUPAC Name: this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating procaspase pathways. For instance, derivatives such as 8j and 8k were shown to activate procaspase-3 in U937 and MCF-7 cancer cell lines, leading to increased apoptosis rates .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8j | U937 | 0.65 | Procaspase activation |

| 8k | MCF-7 | 2.41 | Procaspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that benzothiazole derivatives exhibit significant antimicrobial effects against various bacterial strains. The presence of the methoxy and pyridinyl groups may enhance its interaction with microbial targets, potentially leading to improved efficacy compared to simpler benzothiazole compounds .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit enzymes involved in critical metabolic pathways or modulate receptor activity that influences cellular responses. For example, it could inhibit key enzymes in cancer metabolism or activate receptors that promote cell death in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. The presence of electron-donating groups like methoxy enhances solubility and reactivity, while modifications to the pyridine moiety can affect binding affinity to biological targets.

Table 2: Key Features Influencing Biological Activity

| Feature | Influence on Activity |

|---|---|

| Methoxy Group | Enhances solubility |

| Pyridinyl Group | Increases binding affinity |

| Amine Functionality | Critical for enzyme interaction |

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings. For example, a study demonstrated that a related compound exhibited promising results against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. The findings underscore the potential for developing targeted therapies based on this chemical scaffold .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms proton environments (e.g., methoxy protons at ~3.8 ppm, pyridyl protons at 8.1–8.5 ppm).

- IR : Stretching frequencies for C=N (1650–1600 cm⁻¹) and C-S (690–630 cm⁻¹) validate the benzothiazole core.

- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H···N hydrogen bonds) and dihedral angles between aromatic rings .

What mechanistic hypotheses explain its potential biological activity, and how are they tested?

Advanced

The benzothiazole moiety may inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens, while the pyridine group enhances membrane permeability. In vitro assays (e.g., MIC testing against Clostridium difficile) and enzymatic inhibition studies (e.g., NADH oxidation assays) validate activity. Confocal microscopy can track cellular uptake in eukaryotic models .

How do crystal packing interactions affect solubility and stability?

Advanced

Centrosymmetric dimers formed via N–H···N hydrogen bonds (2.8–3.0 Å) reduce solubility in polar solvents. Non-classical C–H···O/F interactions further stabilize the lattice, as seen in related thiazole derivatives. Solubility can be improved by introducing polar substituents (e.g., –OH or –SO₃H) without disrupting the core pharmacophore .

How should researchers address contradictions in reported biological activity data?

Advanced

Discrepancies may arise from assay conditions (e.g., aerobic vs. anaerobic environments) or impurity profiles. Orthogonal validation methods are critical:

- HPLC-MS : Quantify purity (>95%) and detect byproducts.

- Dose-response curves : Compare IC₅₀ values across multiple cell lines.

- Molecular dynamics : Simulate target binding under varying pH or ionic strengths .

What analytical methods are recommended for purity assessment and degradation studies?

Q. Basic

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient.

- TGA/DSC : Identify thermal degradation points (>200°C for most benzothiazoles).

- Forced degradation : Expose to UV light, acidic/basic conditions, and oxidants (H₂O₂) to profile stability .

How can molecular docking predict interactions with biological targets?

Advanced

Docking into PFOR (PDB: 1PFR) or human kinases (e.g., EGFR) using Glide or GOLD software identifies key residues (e.g., Arg174 in PFOR for hydrogen bonding). Pharmacophore models prioritize substituents enhancing π-π stacking with aromatic pockets. MD simulations (100 ns) assess binding mode stability .

What strategies mitigate poor aqueous solubility during in vivo studies?

Q. Advanced

- Prodrug design : Introduce phosphate esters hydrolyzed in vivo.

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes.

- Co-solvent systems : Use Cremophor EL or D-α-tocopherol polyethylene glycol succinate (TPGS) .

How is the reaction scaled from milligram to gram quantities without compromising yield?

Q. Basic

- Catalyst optimization : Switch from homogeneous (e.g., Et₃N) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery.

- Flow chemistry : Continuous reactors minimize exothermic side reactions.

- Workup : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.